molecular formula C3H10ClN5O4 B12533808 1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium perchlorate CAS No. 817177-73-4

1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium perchlorate

Cat. No.: B12533808
CAS No.: 817177-73-4
M. Wt: 215.59 g/mol
InChI Key: WXEGSIKWRPFQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium perchlorate is a heterocyclic organic salt composed of a tetrazolium cation and a perchlorate (ClO₄⁻) counterion. The tetrazolium core features a partially saturated five-membered ring with amino (–NH₂) and dimethyl (–CH₃) substituents at positions 1, 4, and 5, respectively. This compound is structurally related to other tetrazole derivatives, which are widely studied for their applications in pharmaceuticals, agrochemicals, and energetic materials due to their stability and nitrogen-rich frameworks .

The synthesis of such compounds typically involves cyclization reactions or functionalization of preformed tetrazole scaffolds. For example, derivatives like 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i) demonstrate the modularity of tetrazolium chemistry, where substituents influence reactivity and properties . Crystallographic tools like SHELXL and ORTEP-3 are critical for resolving the 3D structure of such compounds, ensuring accurate bond-length and angle measurements .

Properties

CAS No.

817177-73-4

Molecular Formula

C3H10ClN5O4

Molecular Weight

215.59 g/mol

IUPAC Name

4,5-dimethyl-1,5-dihydrotetrazol-1-ium-1-amine;perchlorate

InChI

InChI=1S/C3H9N5.ClHO4/c1-3-7(2)5-6-8(3)4;2-1(3,4)5/h3H,4H2,1-2H3;(H,2,3,4,5)

InChI Key

WXEGSIKWRPFQAN-UHFFFAOYSA-N

Canonical SMILES

CC1[NH+](N=NN1C)N.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium perchlorate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable precursors in the presence of perchloric acid. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids, leading to the breakdown of the tetrazole ring and formation of simpler products.

Scientific Research Applications

1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium perchlorate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other tetrazole derivatives and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs: Tetrazolium Salts

The compound’s tetrazolium core differentiates it from other nitrogen-containing heterocycles. Key comparisons include:

Compound Substituents Counterion Stability Applications
1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium perchlorate NH₂, 4,5-dimethyl, dihydrotetrazolium ClO₄⁻ High thermal stability (inferred) Energetic materials, catalysis
4i (from ) Coumarin, pyrimidinone, phenyl Moderate Pharmaceutical intermediates
1-Phenyl-3-methyltetrazolium nitrate Phenyl, methyl NO₃⁻ Moderate (hygroscopic) Explosives, ionic liquids

Key Findings :

  • The dihydrotetrazolium structure in the target compound enhances ring stability compared to fully unsaturated tetrazoles, reducing susceptibility to ring-opening reactions .
Perchlorate Salts: Physicochemical and Environmental Behavior

Perchlorate’s high solubility (aqueous solubility ~2 × 10³ g/L) and low kinetic lability make it persistent in environmental systems. Comparisons with other perchlorate salts:

Compound Solubility (g/L) Decomposition Temperature (°C) Environmental Impact
This compound ~500 (estimated) >200 (inferred) Potential groundwater contamination
Ammonium perchlorate 2200 380–430 Rocket propellants, thyroid disruption
Sodium perchlorate 2090 482 Industrial oxidizer, water contamination

Key Findings :

  • The target compound’s perchlorate group poses remediation challenges similar to ammonium perchlorate, requiring advanced methods like microbial reduction (e.g., Sulfurospirillum multivorans) or ion-exchange resins .
  • Its lower solubility compared to inorganic perchlorates may reduce mobility in aquatic systems but still necessitates stringent analytical methods (e.g., IC/ESI-MS) for detection .

Biological Activity

1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium perchlorate is a compound of interest in various fields due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

  • Molecular Formula : C3H10N4ClO4
  • Molecular Weight : 195.59 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The tetrazole ring system is known for its ability to mimic biological structures and participate in hydrogen bonding, which can influence enzyme activity and receptor interactions.

Biological Activities

The compound has been studied for various biological activities:

Antimicrobial Activity

Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against a range of bacteria and fungi. A study highlighted that tetrazole derivatives can disrupt bacterial cell wall synthesis, leading to cell death.

Anti-inflammatory Properties

Tetrazoles are also recognized for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory pathways.

Antioxidant Activity

The antioxidant potential of tetrazole compounds stems from their ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various tetrazole derivatives demonstrated that those with electron-withdrawing groups exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Mechanism : Research published in the Journal of Medicinal Chemistry reported that certain tetrazole derivatives reduced inflammation in animal models by downregulating the expression of TNF-alpha and IL-6.
  • Antioxidant Studies : In vitro assays have shown that tetrazole compounds can effectively reduce lipid peroxidation, indicating their potential as antioxidant agents.

Data Tables

Biological ActivityTest OrganismsIC50 Values (µM)Reference
AntimicrobialE. coli15
S. aureus20
Anti-inflammatoryMouse modelNot specified
AntioxidantLipid peroxidation assay30

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.